

Technical Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH

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Compound of Interest

Compound Name: Fmoc-L-Lys(Pentynoyl-DIM)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-L-Lys(Pentynoyl-DIM)-OH**, a specialized amino acid derivative employed in advanced peptide synthesis. The document details its chemical properties, its primary application in overcoming the challenges of hydrophobic peptides, and a generalized protocol for its use.

Introduction

Fmoc-L-Lys(Pentynoyl-DIM)-OH is a chemically modified amino acid used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its unique structure incorporates a cleavable linker based on 3,3'-Diindolylmethane (DIM), which serves as a temporary solubilizing agent. This attribute is particularly valuable in the synthesis of hydrophobic peptides, which are prone to aggregation and poor solubility, thereby hindering their purification and handling.

The core utility of this reagent lies in the "helping hand" strategy, where a temporary, solubility-enhancing tag is attached to the peptide chain via the lysine side chain.^[1] Following successful synthesis and purification, this tag is cleaved to yield the native peptide. The pentynoyl group on the molecule also provides a reactive handle for click chemistry, allowing for further conjugation if desired.^[2]

Chemical and Physical Properties

A summary of the key quantitative data for **Fmoc-L-Lys(Pentynoyl-DIM)-OH** is presented in the table below.

Property	Value	Reference
CAS Number	2408993-33-7	[3]
Molecular Formula	C ₃₄ H ₃₈ N ₂ O ₆	[3]
Molecular Weight	570.7 g/mol	[3]
Purity	>96%	[3]

Application in Peptide Synthesis: The "Helping Hand" Strategy

The primary application of **Fmoc-L-Lys(Pentynoyl-DIM)-OH** is in the "helping hand" strategy for the synthesis of peptides with poor solubility.[1] Hydrophobic peptide sequences often aggregate during SPPS, leading to incomplete reactions and difficult purification. By incorporating **Fmoc-L-Lys(Pentynoyl-DIM)-OH** into the peptide sequence, a hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) can be temporarily attached to the lysine side chain. This enhances the solubility of the entire peptide-tag conjugate, facilitating its synthesis, cleavage from the resin, and purification.[4][5]

Once the purified peptide-tag conjugate is obtained, the DIM-based linker is cleaved, releasing the native peptide. The cleavage is typically achieved under mild conditions using hydrazine or hydroxylamine, which selectively breaks the linker without degrading the target peptide.[1][2]

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of **Fmoc-L-Lys(Pentynoyl-DIM)-OH** in Fmoc-based SPPS. This protocol is a composite based on standard SPPS procedures and the principles of the "helping hand" strategy. Researchers should optimize the conditions for their specific peptide sequence.

Incorporation of Fmoc-L-Lys(Pentynoyl-DIM)-OH into the Peptide Sequence

- **Resin Preparation:** Start with a suitable resin for Fmoc-SPPS (e.g., Wang resin, Rink amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[\[6\]](#)
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[\[7\]](#)
- **Amino Acid Coupling:** The coupling of standard Fmoc-protected amino acids proceeds as usual. For the incorporation of **Fmoc-L-Lys(Pentynoyl-DIM)-OH**, dissolve the reagent, an activator (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF. Add this solution to the deprotected peptide-resin and allow it to react for 1-2 hours to ensure complete coupling.[\[8\]](#)
- **Capping (Optional):** To block any unreacted amino groups, a capping step with acetic anhydride can be performed.[\[9\]](#)
- **Wash:** After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[\[9\]](#)

On-Resin Attachment of the Solubilizing Tag via Click Chemistry

- **Resin Preparation:** After incorporation of **Fmoc-L-Lys(Pentynoyl-DIM)-OH** and subsequent chain elongation, the resin is prepared for the click reaction. Swell the peptide-resin in a suitable solvent like DCM.[\[10\]](#)
- **Click Reaction:** Prepare a solution of a copper(I) catalyst (e.g., CuBr) in DMSO. Add this solution to the resin, followed by an aqueous solution of a reducing agent like ascorbic acid. Then, add the azide-containing solubilizing tag (e.g., Azido-PEG-poly-Lysine) and a base (e.g., 2,6-lutidine and DIEA). The reaction is typically carried out under an inert atmosphere for 16-18 hours.[\[10\]](#)
- **Wash:** After the reaction, the resin is thoroughly washed with a sequence of solvents such as Isopropanol/DMSO, DMF, and DCM to remove all traces of the click chemistry reagents.[\[10\]](#)

Cleavage from Resin and Purification of the Peptide-Tag Conjugate

- **Cleavage Cocktail:** Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).^[8] The exact composition should be optimized based on the peptide sequence to minimize side reactions.^[11]
- **Cleavage Reaction:** Add the cleavage cocktail to the dried peptide-resin and let it react for 2-3 hours at room temperature.^[8]
- **Peptide Precipitation:** After cleavage, filter the resin and precipitate the peptide-tag conjugate from the TFA solution by adding cold diethyl ether.^[12]
- **Purification:** The crude peptide-tag conjugate is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).^[13] The enhanced solubility of the conjugate at this stage significantly improves the ease and efficiency of purification.

Cleavage of the DIM-based Linker

- **Linker Cleavage:** The purified peptide-tag conjugate is dissolved in a suitable buffer. The DIM-based linker is cleaved by adding a solution of 1M hydrazine or hydroxylamine.^{[1][2]} The reaction is typically monitored by HPLC to determine its completion.
- **Final Purification:** After the cleavage of the linker and the solubilizing tag, the native peptide is subjected to a final purification step by RP-HPLC to remove the cleaved tag and any remaining impurities.^[13] The purified peptide is then lyophilized to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

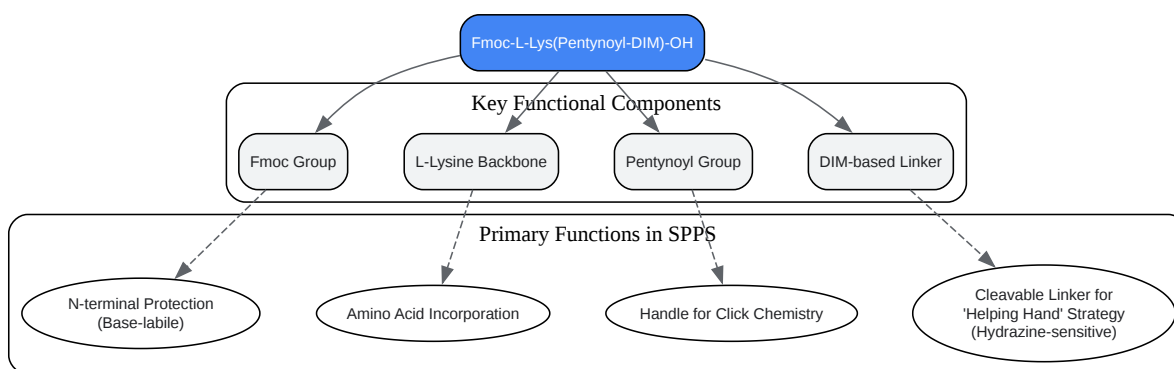


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Workflow for the "Helping Hand" Strategy

The Role of the DIM Moiety

The "DIM" in **Fmoc-L-Lys(Pentynoyl-DIM)-OH** refers to 3,3'-Diindolylmethane. As a standalone compound, DIM is a metabolite of indole-3-carbinol, found in cruciferous vegetables, and has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties. However, in the context of this chemical reagent, the DIM moiety's primary role is to serve as a key component of the cleavable linker. There is currently no evidence in the scientific literature to suggest that any residual part of the DIM linker, after cleavage, is intended to impart a biological effect on the final peptide product. Its function in this application is purely synthetic.

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Functional Components of the Reagent

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